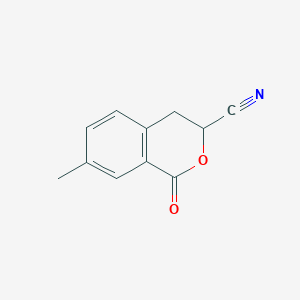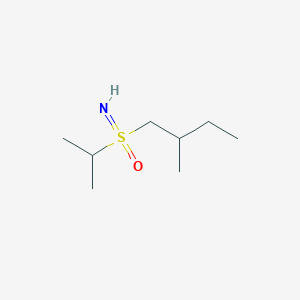
4,4-Difluoro-1-phenylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-1-phenylcyclohexan-1-ol: is a chemical compound with the molecular formula C12H14F2O and a molecular weight of 212.24 g/mol . This compound is characterized by the presence of two fluorine atoms and a phenyl group attached to a cyclohexanol ring. It is primarily used in research and development within the pharmaceutical and chemical industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4,4-Difluoro-1-phenylcyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4-Difluorocyclohexanone.
Grignard Reaction: The 4,4-Difluorocyclohexanone is then subjected to a Grignard reaction with phenylmagnesium bromide to introduce the phenyl group.
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions:
4,4-Difluoro-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 4,4-Difluoro-1-phenylcyclohexanone.
Reduction: 4,4-Difluoro-1-phenylcyclohexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-1-phenylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- 4,4-Difluoro-1-phenylcyclohexan-1-amine : This compound has an amine group instead of a hydroxyl group.
- 4,4-Difluorocyclohexanone : This compound lacks the phenyl group and has a ketone functional group.
- 4,4-Dimethylcyclohexanone : This compound has methyl groups instead of fluorine atoms.
Uniqueness:
4,4-Difluoro-1-phenylcyclohexan-1-ol is unique due to the presence of both fluorine atoms and a phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H14F2O |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
4,4-difluoro-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H14F2O/c13-12(14)8-6-11(15,7-9-12)10-4-2-1-3-5-10/h1-5,15H,6-9H2 |
InChI-Schlüssel |
HZLAHMXRYLARJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1(C2=CC=CC=C2)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


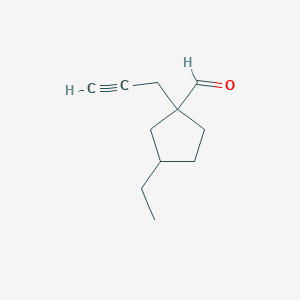
![1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13219903.png)


![6-([(Propan-2-YL)amino]methyl)-1,2-dihydropyridin-2-one](/img/structure/B13219925.png)
![tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate](/img/structure/B13219932.png)
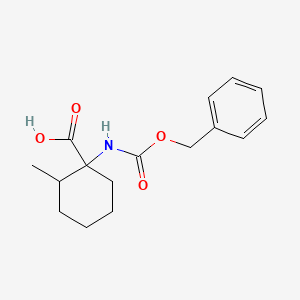
![[4-(2-Methylpropyl)phenyl]methanesulfonyl chloride](/img/structure/B13219940.png)
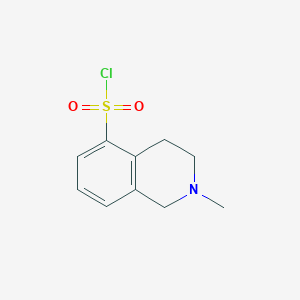
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]thiophene](/img/structure/B13219949.png)
![1-Methyl-N-[4-(methylsulfanyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13219954.png)
